

1H NMR and FT-IR analysis of poly(tridecamethylene terephthalamide)

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Compound of Interest

Compound Name: Tridecane-1,13-diamine

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A comprehensive guide to the 1H NMR and FT-IR analysis of poly(tridecamethylene terephthalamide) and its comparison with other long-chain aliphatic-aromatic polyamides is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed examination of the spectroscopic characteristics of these polymers, supported by experimental data and protocols.

Comparison of Spectroscopic Data

To understand the unique spectral features of poly(tridecamethylene terephthalamide), a comparison with analogous polyamides derived from shorter and longer chain diamines is essential. The following tables summarize the key 1H NMR and FT-IR data for poly(tridecamethylene terephthalamide) and its counterparts.

Table 1: 1H NMR Chemical Shift Data (δ , ppm) for Poly(alkylene terephthalamide)s

Assignment	Poly(decamethylene terephthalamide) (PA10T)	Poly(dodecamethylene terephthalamide) (PA12T)	Poly(tridecamethylene terephthalamide) (PA13T) (Predicted)
Aromatic H (s)	~7.80	~7.80	~7.80
N-H (t)	~8.20	~8.15	~8.10
α -CH ₂ (q)	~3.40	~3.38	~3.35
β -CH ₂ (quint)	~1.60	~1.58	~1.55
γ - and inner CH ₂ (m)	~1.30	~1.28	~1.27

Note: Predicted values for Poly(tridecamethylene terephthalamide) are based on trends observed in related long-chain polyamides.

Table 2: Key FT-IR Absorption Bands (cm⁻¹) for Poly(alkylene terephthalamide)s

Vibrational Mode	Poly(decamethylene terephthalamide) (PA10T)	Poly(dodecamethylene terephthalamide) (PA12T)	Poly(tridecamethylene terephthalamide) (PA13T)
N-H Stretching	~3300	~3300	~3300
Aromatic C-H Stretching	~3050	~3050	~3050
Asymmetric CH ₂ Stretching	~2920	~2918	~2917
Symmetric CH ₂ Stretching	~2850	~2848	~2847
Amide I (C=O Stretching)	~1635	~1634	~1634
Amide II (N-H Bending & C-N Stretching)	~1540	~1542	~1542
CH ₂ Bending (Scissoring)	~1465	~1465	~1465
C-N Stretching	~1270	~1270	~1270
Aromatic C-H Out-of-Plane Bending	~725	~725	~725

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducible research.

Synthesis of Poly(tridecamethylene terephthalamide)

A common method for synthesizing poly(tridecamethylene terephthalamide) is through melt polycondensation.

Materials:

- Tridecamethylene diamine
- Terephthalic acid
- Catalyst (e.g., antimony trioxide)
- Heat stabilizer (e.g., triphenyl phosphite)
- Nitrogen gas supply

Procedure:

- An equimolar mixture of tridecamethylene diamine and terephthalic acid is charged into a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation column.
- The catalyst and heat stabilizer are added to the mixture.
- The reactor is purged with nitrogen and heated to a temperature of 220-240°C with continuous stirring to form a prepolymer. Water, a byproduct of the condensation reaction, is removed through the distillation column.
- The temperature is then gradually increased to 280-300°C, and a vacuum is applied to facilitate the removal of the remaining water and increase the molecular weight of the polymer.
- The reaction is continued until the desired viscosity is achieved.
- The resulting molten polymer is then extruded, cooled, and pelletized.

1H NMR Spectroscopy

Instrumentation:

- 400 MHz (or higher) NMR spectrometer

Sample Preparation:

- Dissolve 10-20 mg of the polyamide sample in 0.5-1.0 mL of a suitable deuterated solvent, such as deuterated trifluoroacetic acid (TFA-d) or a mixture of TFA-d and chloroform-d

(CDCl₃).

- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Temperature: Room temperature
- Number of Scans: 16-64 (depending on sample concentration)
- Reference: Tetramethylsilane (TMS) at 0 ppm

FT-IR Spectroscopy

Instrumentation:

- Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

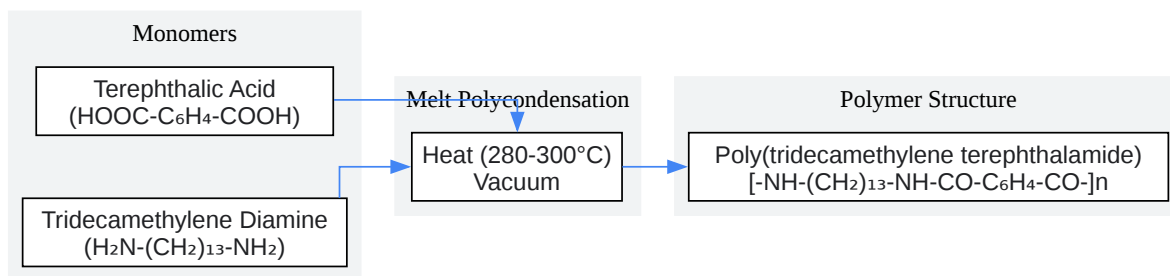
- A small amount of the solid polymer sample (either in powder or film form) is placed directly onto the ATR crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16-32
- The spectrum is typically recorded as absorbance.

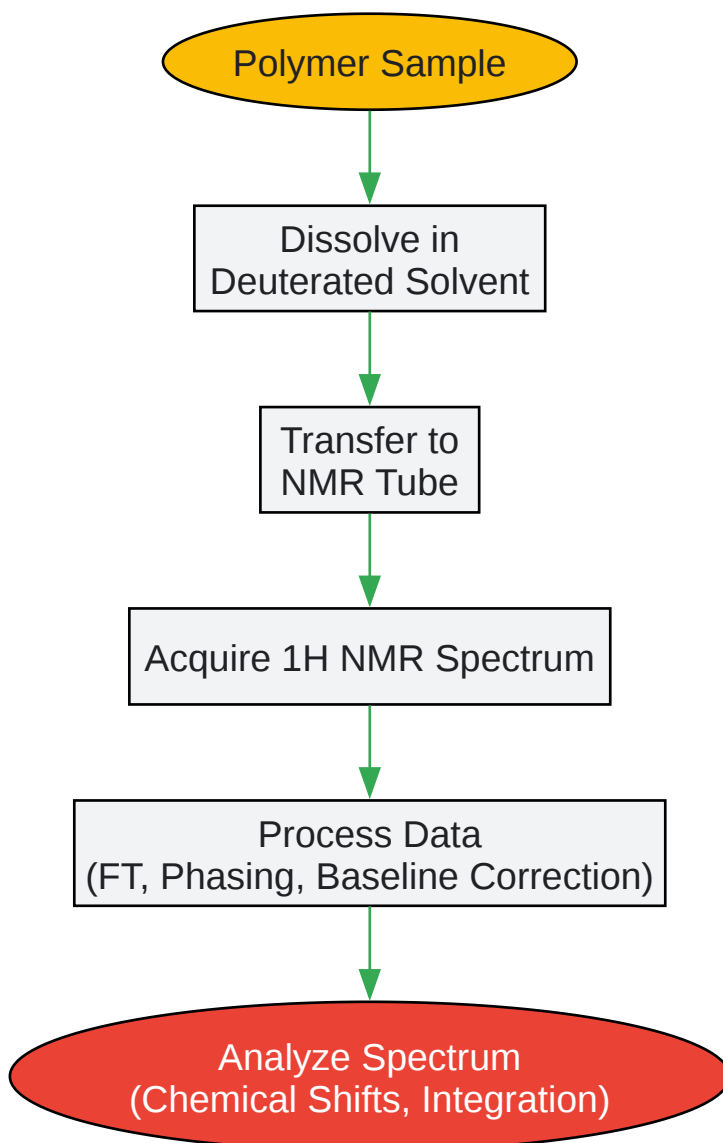
Visualizations

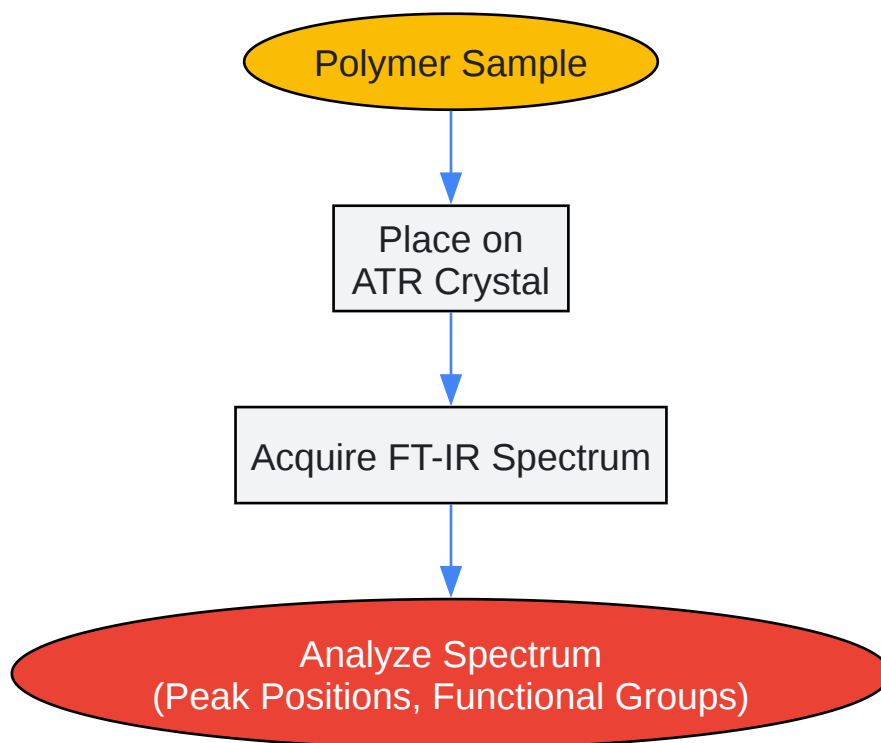
To further elucidate the structure and analytical workflow, the following diagrams are provided.



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Caption: Synthesis of Poly(tridecamethylene terephthalamide).





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